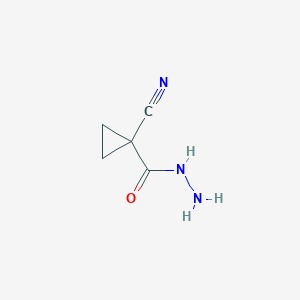

1-Cyanocyclopropanecarbohydrazide

Description

1-Cyanocyclopropanecarbohydrazide is a cyclopropane derivative characterized by a cyan group (–CN) and a carbohydrazide (–CONHNH₂) substituent attached to the cyclopropane ring. Cyclopropane rings are known for their ring strain, which enhances chemical reactivity, while the cyan and hydrazide groups contribute to hydrogen bonding and nucleophilic properties.

Properties

IUPAC Name |

1-cyanocyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-5(1-2-5)4(9)8-7/h1-2,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOZWNXNSMVZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405249 | |

| Record name | 1-cyanocyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401825-00-1 | |

| Record name | 1-cyanocyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanocyclopropanecarbohydrazide can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyanocyclopropanecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the cyano group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

1-Cyanocyclopropanecarbohydrazide has several applications in scientific research:

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-cyanocyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Cyclopropane Cores

1-Methylcyclopropanecarbohydrazide

- CAS : 72790-89-7

- Molecular Formula : C₅H₉N₂O

- Key Differences : Replaces the –CN group with a methyl (–CH₃) group.

- Properties: Exhibits lower polarity compared to the cyano derivative, impacting solubility and biological activity. Experimental data suggest weaker hydrogen-bonding capacity due to the absence of the electron-withdrawing cyan group .

1-(Boc-Amino)cyclopropanecarboxylic Acid

- CAS : 88950-64-5

- Molecular Formula: C₉H₁₅NO₄

- Key Differences: Features a tert-butoxycarbonyl (Boc)-protected amino group instead of the hydrazide moiety.

- Properties: The Boc group enhances stability during synthetic processes, making it a preferred intermediate in peptide chemistry. Its molecular weight (201.22 g/mol) and logP value differ significantly from 1-cyanocyclopropanecarbohydrazide, affecting bioavailability .

Analogues with Varying Ring Sizes or Functional Groups

1-Cyanocyclopentanecarboxylic Acid

- CAS : 540490-54-8

- Molecular Formula: C₇H₉NO₂

- Key Differences : Cyclopentane ring instead of cyclopropane.

- Properties : Reduced ring strain compared to cyclopropane derivatives, leading to lower reactivity. Higher molecular weight (139.15 g/mol) and altered solubility profiles .

Trans-4-Cyanocyclohexanecarboxylic Acid

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| This compound | 98730-77-9 | C₅H₆N₃O | 140.12 | –CN, –CONHNH₂ | High ring strain, reactive hydrazide group |

| 1-Methylcyclopropanecarbohydrazide | 72790-89-7 | C₅H₉N₂O | 127.14 | –CH₃, –CONHNH₂ | Lower polarity, reduced reactivity |

| 1-Cyanocyclopentanecarboxylic Acid | 540490-54-8 | C₇H₉NO₂ | 139.15 | –CN, –COOH | Lower ring strain, higher solubility |

| Trans-4-Cyanocyclohexanecarboxylic Acid | 15177-68-1 | C₈H₁₁NO₂ | 153.18 | –CN (trans), –COOH | Conformational flexibility |

Biological Activity

1-Cyanocyclopropanecarbohydrazide (CCCH) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its reactivity and biological potential. Its chemical formula is .

Biological Activity Overview

The biological activity of CCCH has been investigated in various studies, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

- Inhibition of Cell Proliferation : CCCH has been shown to inhibit the proliferation of cancer cell lines, suggesting a role in cancer therapy. It acts by interfering with cell cycle regulation, particularly at the G1/S transition, leading to cell cycle arrest.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This inhibition can disrupt critical signaling pathways that cancer cells rely on for growth and survival.

- Cytotoxic Effects : Research indicates that CCCH exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The IC50 values for these cell lines provide insight into its potency as an anticancer agent .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Cell cycle arrest at G1/S phase |

| HCT-116 | 30 | Enzyme inhibition |

| HepG-2 | 20 | Induction of apoptosis |

Data derived from laboratory studies assessing the effects of CCCH on different cancer cell lines.

Case Study: Anticancer Efficacy in Animal Models

A study conducted on xenograft models demonstrated that administration of CCCH significantly reduced tumor size compared to control groups. The treatment led to a decrease in Ki-67 expression, a marker for cell proliferation, indicating effective inhibition of tumor growth.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of CCCH is crucial for evaluating its therapeutic potential. Preliminary studies suggest that CCCH is rapidly absorbed in vivo, with a half-life conducive to sustained biological activity. Toxicological assessments have shown that at therapeutic doses, CCCH exhibits minimal toxicity, although further studies are warranted to confirm safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.